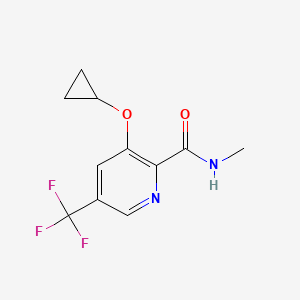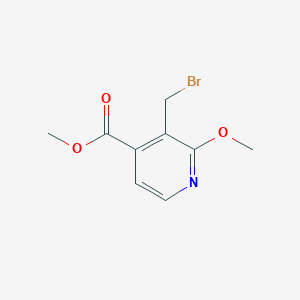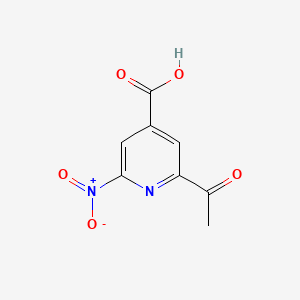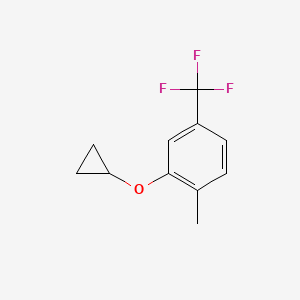
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide core structure
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
N-Methylation:
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the picolinamide core.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide: This compound has a similar structure but with the trifluoromethyl group at a different position on the picolinamide core.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: This compound contains a benzoic acid core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11F3N2O2 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)9-8(18-7-2-3-7)4-6(5-16-9)11(12,13)14/h4-5,7H,2-3H2,1H3,(H,15,17) |
Clé InChI |
GIXBBIYXCPTQCC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
